(Z)-3-((3-((dimethylamino)methyl)phenylamino)(phenyl)methylene)-N,N-dimethyl-2-oxoindoline-6-carboxamide, more commonly known as BIX02189, is a potent and selective inhibitor of the enzyme Mitogen-activated protein kinase kinase 5 (MEK5). [] It acts as a competitive inhibitor, effectively blocking the phosphorylation and activation of ERK5, a downstream target of MEK5. [] This specificity makes BIX02189 an invaluable tool in dissecting the intricate roles of the MEK5/ERK5 signaling pathway in various biological processes, particularly in the context of cellular proliferation, differentiation, and survival. [, , ] Due to its specificity, BIX02189 is widely employed in in vitro and in vivo research settings to elucidate the distinct roles of the MEK5/ERK5 pathway, particularly in contrast to the closely related ERK1/2 pathway. [, ]
BIX02189 is identified by the CAS number 1094614-85-3 and is primarily sourced from chemical suppliers specializing in biochemical research tools. It is classified as a selective MEK5 inhibitor, with an IC50 value of approximately 1.5 nM for MEK5 and 59 nM for ERK5, indicating its potency in inhibiting these kinases without significantly affecting other closely related kinases such as MEK1, MEK2, ERK2, and JNK2 .
The synthesis of BIX02189 involves several steps typical of indolinone derivatives. While specific synthetic routes are proprietary or not fully disclosed in public literature, the general approach includes:
The compound's solubility in dimethyl sulfoxide exceeds 22.1 mg/mL, facilitating its use in various in vitro assays .
BIX02189 features a distinct molecular structure characterized by an indolinone core linked to specific functional groups that confer its inhibitory properties. The molecular formula is C_14H_12N_2O, and it has a molecular weight of approximately 224.26 g/mol.
Key structural features include:
The three-dimensional conformation of BIX02189 allows it to effectively fit into the active site of MEK5, blocking substrate access and preventing phosphorylation events critical for kinase activation.
BIX02189 primarily acts by inhibiting the phosphorylation activity of MEK5, which subsequently affects downstream signaling pathways involving ERK5. Key reactions include:
These actions demonstrate BIX02189's role as a potent modulator of signaling pathways involved in cellular proliferation and survival.
The mechanism through which BIX02189 exerts its effects involves several steps:
Studies have shown that treatment with BIX02189 significantly alters gene expression profiles associated with cellular senescence and cancer progression.
Relevant analyses indicate that BIX02189 maintains its integrity across various experimental conditions, making it suitable for long-term studies.
BIX02189 has several notable applications in scientific research:
BIX02189 (chemical name: (3Z)-3-[[[3-[(Dimethylamino)methyl]phenyl]amino]phenylmethylene]-2,3-dihydro-N,N-dimethyl-2-oxo-1H-indole-6-carboxamide) is a synthetic organic compound belonging to the indolinone-6-carboxamide class. Its molecular formula is C₂₇H₂₈N₄O₂, with a molecular weight of 440.22 g/mol (calculated) or 440.54 g/mol (observed in some batches), with variations attributable to hydration states [1] [6] [9]. The compound features a distinctive Z-configured exocyclic double bond critical for its bioactivity, connecting an indolinone core to a dimethylaminophenyl-aniline moiety [1] [3].
Key physicochemical properties include:
BIX02189 complies with Lipinski’s rule of five (0 violations), predicting favorable oral absorption potential [1]. Its isomeric SMILES is CN(C)Cc1cccc(c1)NC(=C1C(=O)Nc2c1ccc(c2)C(=O)N(C)C)c1ccccc1
, with InChIKey HOMJAAIVTDVQJA-IZHYLOQSSA-N
enabling precise chemical identification [1] [3].
Structure-Activity Insights:The indolinone scaffold and dimethylamino groups are essential for kinase binding. Modifications to the carboxamide region reduce MEK5 affinity, while stereochemistry at the exocyclic bond significantly impacts potency, with the Z-isomer exhibiting superior activity [3] [9].
Table 1: Physicochemical Properties of BIX02189
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₂₇H₂₈N₄O₂ | HRMS |
Molecular Weight | 440.22 g/mol (calc.); 440.54 g/mol (obs.) | CDK algorithms [1] |
Hydrogen Bond Acceptors | 6 | Computational calculation |
Hydrogen Bond Donors | 2 | Computational calculation |
Rotatable Bonds | 7 | Computational calculation |
Topological Polar Surface Area | 64.68 Ų | Computational calculation |
XLogP | 3.94 | Experimental/Computational |
Lipinski Violations | 0 | Predictive algorithm |
BIX02189 is a potent ATP-competitive inhibitor targeting the MEK5/ERK5 signaling cascade. It exhibits sub-nanomolar potency against MEK5 (IC₅₀ = 1.5 nM) and nanomolar inhibition of ERK5 catalytic activity (IC₅₀ = 59 nM) in cell-free assays [3] [4] [6]. This selectivity is mechanistically significant as MEK5 directly phosphorylates and activates ERK5, making dual inhibition therapeutically advantageous for pathway suppression.
Table 2: Kinase Inhibition Profile of BIX02189
Target | IC₅₀ (nM) | Assay Type | Selectivity vs. MEK5 |
---|---|---|---|
MEK5 | 1.5 | In vitro kinase assay | Reference |
ERK5 | 59 | In vitro kinase assay | 39-fold less potent |
CSF1R (FMS) | 46 | In vitro kinase assay | 31-fold less potent |
LCK | 250 | In vitro kinase assay | 167-fold less potent |
TGFβR1 | 580 | In vitro kinase assay | 387-fold less potent |
JAK3 | 440 | In vitro kinase assay | 293-fold less potent |
MEK1 | >3,700 | In vitro kinase assay | >2,467-fold selective |
ERK2 | >3,700 | In vitro kinase assay | >2,467-fold selective |
Selectivity Assessment:BIX02189 demonstrates >2,400-fold selectivity for MEK5 over closely related kinases MEK1, MEK2, ERK1/2, and JNK2 [6] [9]. However, it exhibits moderate off-target activity against several tyrosine kinases:
In cellular models (e.g., sorbitol-stimulated HeLa cells), BIX02189 dose-dependently inhibits ERK5 phosphorylation (IC₅₀ = 59–530 nM) without affecting phospho-ERK1/2, p38, or JNK levels [2] [6] [9]. It also suppresses MEF2C-driven luciferase expression (IC₅₀ = 260–530 nM), confirming functional pathway blockade [2] [9]. Notably, some ERK5 inhibitors paradoxically activate transcriptional activity via nuclear translocation; however, this remains unreported for BIX02189 in current literature [5].
BIX02189 exhibits solubility profiles critical for in vitro applications:
These properties necessitate stock preparation in DMSO for cellular assays, with recommended storage at –20°C to prevent hydrolysis or precipitation [3] [6]. Lyophilized powder remains stable for ≥2 years at –20°C and ≥3 years at –80°C [4] [7].
Pharmacokinetic Data:Limited in vivo data exists, though studies report:
Table 3: Solubility and Storage Conditions
Property | Condition/Value | Protocol Notes |
---|---|---|
Solubility | ||
- DMSO | 100 mM (44.05 mg/mL) | Use freshly opened DMSO [6] |
- 1eq. HCl | 100 mM (44.05 mg/mL) | Acidic aqueous buffer [1] |
- Ethanol | 80–88 mg/mL | Sonication recommended [6] |
- Water | Insoluble | Avoid aqueous-only buffers [9] |
Storage | ||
- Solid | –20°C (3 years); –80°C (long-term) | Desiccated [3] [4] |
- Stock Solutions | –80°C (1 year); –20°C (6 months) | Avoid freeze-thaw cycles [6] |
Biological Activity Correlates:Solubility limitations constrain in vivo dosing strategies. For example, in vivo studies use 10 mg/kg doses in 25% DMSO, confirming bioavailability sufficient to inhibit nuclear Nrf2 translocation in murine aortic endothelia [4] [9]. No data exists on oral bioavailability, plasma protein binding, or blood-brain barrier penetration.
Table 4: Compound Nomenclature Summary
Identifier Type | Name/Designation |
---|---|
Systematic IUPAC Name | (3Z)-3-[[[3-[(Dimethylamino)methyl]phenyl]amino]phenylmethylene]-2,3-dihydro-N,N-dimethyl-2-oxo-1H-indole-6-carboxamide |
Synonyms | BIX 02189; BIX-02189 |
CAS Numbers | 1265916-41-3 (parent); 1094614-85-3 [(E/Z)-isomer] |
PubChem CID | 135659062 |
ChemSpider ID | 46931012 |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1